molecular formula C10H20ClN3 B15112481 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine

3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine

Cat. No.: B15112481
M. Wt: 217.74 g/mol
InChI Key: RBMQKEKVQZYNSJ-UHFFFAOYSA-N
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Description

3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine is a branched primary amine featuring a butan-1-amine backbone substituted at the nitrogen atom with a (1-methyl-1H-pyrazol-5-yl)methyl group. Its molecular formula is C₁₀H₁₉N₃, with a molecular weight of 165.28 g/mol. The compound combines a flexible aliphatic chain with a rigid heteroaromatic pyrazole ring, which influences its physicochemical properties, such as solubility and lipophilicity. The 1-methyl substitution on the pyrazole eliminates hydrogen bond donor capacity at the N1 position, reducing intermolecular interactions compared to non-methylated pyrazole derivatives.

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

3-methyl-N-[(2-methylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-9(2)4-6-11-8-10-5-7-12-13(10)3;/h5,7,9,11H,4,6,8H2,1-3H3;1H

InChI Key

RBMQKEKVQZYNSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=NN1C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate alkylating agent under controlled conditions. One common method involves the use of N-methylation followed by alkylation with butan-1-amine . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce corresponding amines .

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine and analogous pyrazole-containing amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ESIMS [M+H]+ (m/z) Notable Properties
This compound (Target Compound) C₁₀H₁₉N₃ 165.28 3-methylbutyl chain, 1-methylpyrazole - Moderate lipophilicity; lacks pyrazole NH donor, reducing H-bonding capability
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₂H₁₅N₄ 202.27 Pyridinyl group, ethyl chain 203 Enhanced aromaticity from pyridine; higher molecular weight improves binding
1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C₁₀H₁₃F₃N₅ 278.24 Trifluoromethyl group, dual pyrazole rings - Increased lipophilicity and metabolic stability due to CF₃ group
1-ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine C₁₄H₂₀N₃O 254.33 2-methoxybenzyl group - Aromatic methoxy group enhances π-π stacking; higher solubility in polar solvents
N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₃H₁₆N₄ 228.29 Cyclopropylmethyl chain 229 Strained cyclopropane ring may increase conformational rigidity

Key Findings:

Substituent Effects: The trifluoromethyl group in significantly boosts lipophilicity (logP) and resistance to oxidative metabolism, making it suitable for drug design. The 2-methoxybenzyl group in improves solubility in polar solvents due to the electron-donating methoxy moiety.

Hydrogen Bonding: The target compound lacks a pyrazole NH donor (due to N1-methylation), reducing its ability to form strong hydrogen bonds compared to non-methylated analogs. This may lower binding affinity in biological systems but improve membrane permeability .

Molecular Weight and Branched Chains :

  • The target compound’s lower molecular weight (165.28 g/mol) and branched 3-methylbutyl chain likely enhance diffusion kinetics compared to linear-chain analogs like N-ethyl derivatives .

Synthetic Accessibility :

  • Compounds with pyridinyl or trifluoromethyl groups (e.g., ) require multi-step syntheses involving cross-coupling or fluorination, whereas the target compound can be synthesized via straightforward alkylation of butan-1-amine with a 1-methylpyrazole precursor.

Research Implications

  • Pharmaceutical Applications : The trifluoromethylated compound is a stronger candidate for central nervous system (CNS) drugs due to its blood-brain barrier permeability, while the target compound’s simplicity may favor agrochemical applications.
  • Solubility Trends : The 2-methoxybenzyl derivative demonstrates how electron-donating groups counteract pyrazole’s inherent hydrophobicity, a critical factor in formulation design.
  • Structural Insights : Crystallographic data from tools like SHELX and ORTEP could elucidate how substituents influence packing efficiency and polymorphism in these amines.

Q & A

How can reaction conditions be optimized for the synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine to achieve high yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step condensation reactions, as seen in analogous pyrazole derivatives (e.g., ). Key factors include:

  • Temperature control : Maintain 60–80°C during nucleophilic substitution steps to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction rates .
  • Catalysts : Employ Pd/C or triethylamine to facilitate coupling reactions, as demonstrated in the synthesis of related pyrazole-amines .
    Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>95% by area normalization) .

What strategies resolve discrepancies in spectroscopic data (e.g., NMR, MS) for structurally similar pyrazole-amine derivatives?

Level: Advanced
Methodological Answer:
Spectral contradictions often arise from tautomerism or solvent effects. For example:

  • NMR ambiguity : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish between N-methyl and aromatic protons. For 3-methylpyrazole derivatives, δ 2.2–2.4 ppm corresponds to CH3 groups adjacent to nitrogen .
  • Mass spectrometry : Use high-resolution ESI-MS to differentiate isobaric ions. For instance, [M+H]+ for 3-methyl-N-substituted butan-1-amine derivatives typically appears at m/z 208–215 .
    Cross-validate with IR for functional groups (e.g., NH stretching at ~3400 cm⁻¹) .

How can in vitro bioactivity assays be designed to evaluate the pharmacological potential of this compound?

Level: Advanced
Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazole-amines showing activity in glucose uptake assays; ).
  • Assay protocols :
    • Enzyme inhibition : Use fluorescence polarization for IC50 determination .
    • Cell-based assays : Measure cytotoxicity via MTT (e.g., IC50 values against cancer cell lines) .
  • Data interpretation : Normalize activity against positive controls (e.g., staurosporine for kinase inhibition) and account for solubility limits using DMSO (<0.1% v/v) .

What safety protocols are critical during the handling and synthesis of this compound?

Level: Basic
Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in a fume hood due to potential amine vapor release .
  • Waste disposal : Quench excess reagents (e.g., NaBH4 with ethanol) and segregate halogenated waste .

How do substituent modifications (e.g., methyl vs. phenyl groups) impact the compound’s physicochemical and biological properties?

Level: Advanced
Methodological Answer:

  • Lipophilicity : Replace the 3-methyl group with phenyl (logP increase from 1.8 to 3.2) to enhance membrane permeability .
  • Bioactivity : Methyl groups at the pyrazole N1 position improve metabolic stability, as seen in analogs with longer plasma half-lives (t1/2 > 4 hrs in rodents) .
  • Solubility : Introduce polar substituents (e.g., -OH or -COOH) on the butan-1-amine chain to improve aqueous solubility for formulation .

What advanced analytical methods validate the compound’s stability under varying storage conditions?

Level: Advanced
Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-PDA-MS .
  • Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf life .
  • Crystallography : Confirm polymorphic stability via PXRD; amorphous forms may degrade faster .

How should researchers address contradictory data in published synthetic routes or spectral assignments?

Level: Advanced
Methodological Answer:

  • Reproducibility checks : Replicate methods under standardized conditions (e.g., solvent purity, equipment calibration) .
  • Meta-analysis : Compare data across patents and journals (e.g., NMR δ shifts in vs. 14) to identify solvent- or instrument-specific artifacts.
  • Collaborative validation : Share samples with independent labs for cross-testing, as done for pyrazole derivatives in .

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